
5-Nitrocytosine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electroanalytical Chemistry
5-Nitrocytosine has been studied for its adsorption and 2D condensation properties at the hanging mercury drop electrode. This application is significant in electroanalytical chemistry for understanding the behavior of nucleotide bases at electrode interfaces, which can be crucial for biosensor development .
Biochemical Characterization
In biochemistry, 5-Nitrocytosine can be used to study the biochemical characteristics and metabolic functions of nucleotides. As a modified nucleotide base, it can provide insights into the subcellular distribution and clinical significance of nucleotide metabolism .
Wirkmechanismus
Target of Action
5-Nitrocytosine, similar to its analogue Flucytosine (5-FC), primarily targets susceptible fungal cells . The compound is taken up by these cells via the enzyme cytosine permease , which also serves as the transport system for adenine, hypoxanthine, and cytosine .
Mode of Action
Its antimycotic activity results from its rapid conversion into 5-fluorouracil (5-FU) within susceptible fungal cells . This conversion process is facilitated by the enzyme cytosine deaminase . The 5-FU is then further converted into metabolites that inhibit fungal RNA and DNA synthesis .
Biochemical Pathways
The biochemical pathways affected by 5-Nitrocytosine involve the conversion of the compound into 5-FU, which is then incorporated into the fungal RNA and DNA, disrupting their synthesis . This disruption leads to unbalanced growth and eventually the death of the fungal organism .
Pharmacokinetics
The pharmacokinetics of 5-Nitrocytosine are expected to be similar to those of 5-FC. 5-FC is well absorbed after oral administration, penetrates well into body tissues, and is excreted mainly by the kidneys . In renal failure, major dose adjustments have to be made . The most important drug interaction of 5-FC occurs with concomitant administration of 5-FC and nephrotoxic drugs, especially amphotericin B .
Result of Action
The result of 5-Nitrocytosine’s action is the inhibition of fungal RNA and DNA synthesis, leading to unbalanced growth and death of the fungal organism . This makes it an effective treatment for severe systemic mycoses, such as cryptococcosis, candidosis, chromoblastomycosis, and aspergillosis .
Action Environment
The action of 5-Nitrocytosine can be influenced by environmental factors such as pH, temperature, and concentration . For instance, its 2D condensation could be identified only in acidic and neutral pH (up to pH = 7.1) . Three different types of condensed layers were observed, dependent on the pH, temperature, and concentration of 5-Nitrocytosine .
Zukünftige Richtungen
DNA methylation at the fifth position of cytosine (5mC) is one of the most studied epigenetic mechanisms essential for the control of gene expression and for many other biological processes including genomic imprinting, X chromosome inactivation, and genome stability . Future research directions include understanding the dynamics underlying steady-state DNA methylation levels .
Eigenschaften
IUPAC Name |
6-amino-5-nitro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDBZGFVYQCVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313071 | |
| Record name | 5-Nitrocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrocytosine | |
CAS RN |
69099-99-6 | |
| Record name | NSC266148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-nitro-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




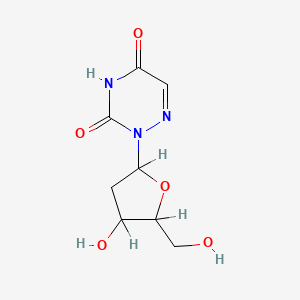


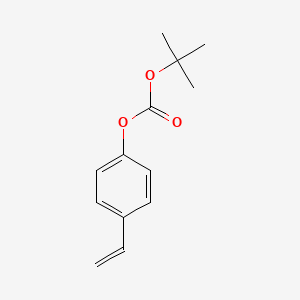

![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)
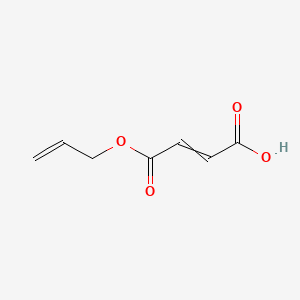
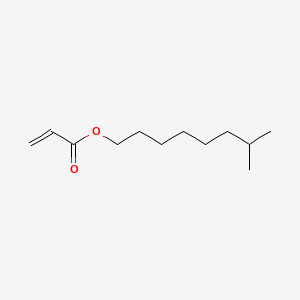

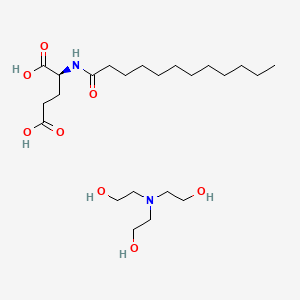

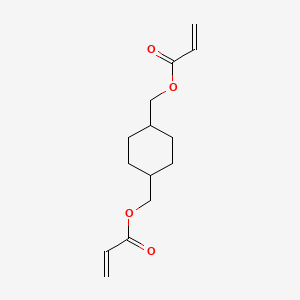
![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)